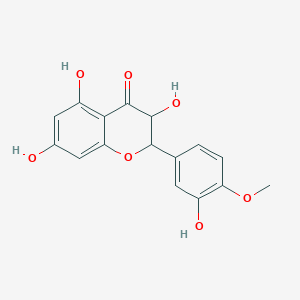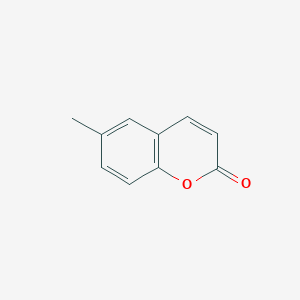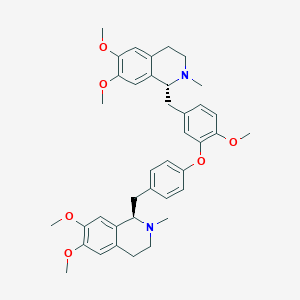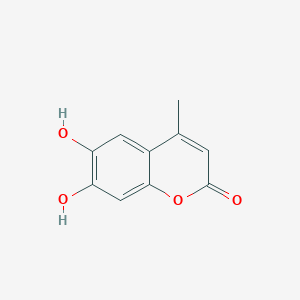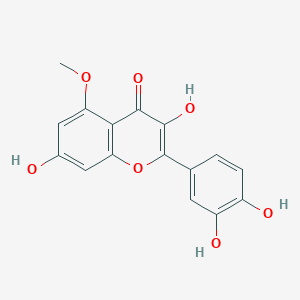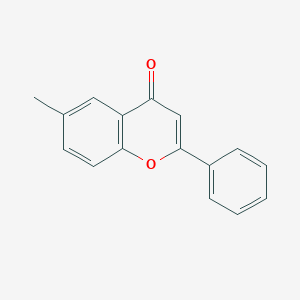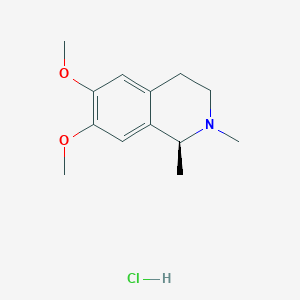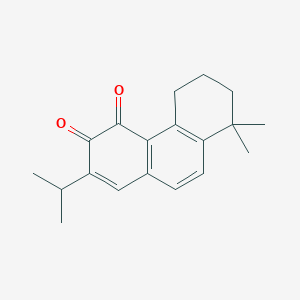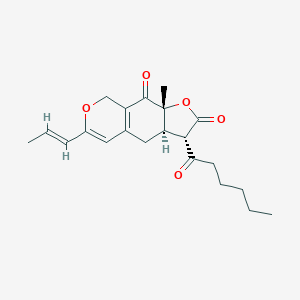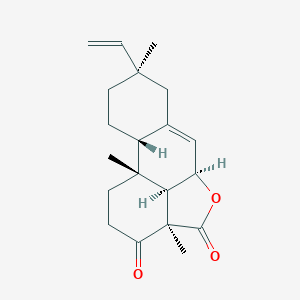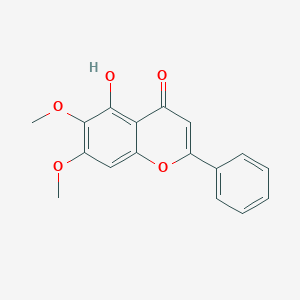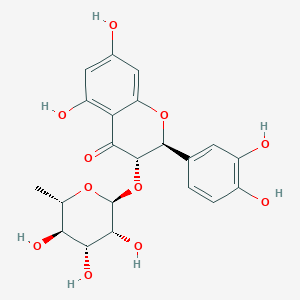
新阿斯替宾
描述
Neoastilbin is a flavanonol, a type of flavonoid . It is the (2S,3S)-isomer and is isolated from the rhizome of Smilax glabra . It has been found to possess various anti-inflammatory effects .
Molecular Structure Analysis
Neoastilbin has a molecular formula of C21H22O11 . The interaction between the rhamnose and B ring moiety in the conformation of neoastilbin, as revealed by an NMR analysis, makes it more stable .
Physical And Chemical Properties Analysis
Neoastilbin has a molecular weight of 450.40 g/mol . It appears as a powder . The water solubility of Neoastilbin was found to be 217.16 μg/mL .
科学研究应用
Gouty Arthritis Treatment
Neoastilbin has shown promising results in the treatment of Gouty Arthritis (GA) . It has been observed to alleviate symptoms of GA by inhibiting the NF-κB and NLRP3 inflammasome pathways . This action reduces the swelling, pain, and stiffness associated with the joints in GA, suggesting Neoastilbin’s potential as a therapeutic agent .
Anti-Inflammatory Applications
The compound exhibits significant anti-inflammatory effects . Studies have demonstrated its ability to decrease the secretion of key inflammatory cytokines like IL-1β, IL-6, and TNF-α , which are critical in the body’s inflammatory response. This indicates its potential use in various inflammatory conditions beyond GA .
Antioxidant Properties
Neoastilbin has been identified to possess strong antioxidant activities . It can scavenge free radicals, which are harmful to body cells, thus protecting against oxidative stress-related damage. This property is crucial for preventing chronic diseases and has potential applications in nutraceuticals and food preservation .
Alpha-Glucosidase Inhibition
Research suggests that Neoastilbin may have an inhibitory effect on alpha-glucosidase, an enzyme involved in carbohydrate digestion. This could make it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM) , as it may help regulate blood glucose levels .
Solubility and Bioavailability in Pharmacology
The solubility and bioavailability of Neoastilbin have been compared with its stereoisomer, Astilbin. Understanding these properties is crucial for drug formulation, as they affect the compound’s absorption and efficacy in the body. Neoastilbin’s relatively better water solubility and stability in simulated intestinal fluid suggest its potential for improved drug delivery systems .
Therapeutic Potential in Traditional Medicine
Neoastilbin, derived from traditional medicinal plants like Smilax glabra , has been used in various traditional medicine systems. Its therapeutic potential is being explored for conditions such as hyperglycemia, with studies indicating its role in inhibiting enzymes related to diabetes .
作用机制
Target of Action
Neoastilbin, a flavonoid isolated from the rhizome of Smilax glabra , primarily targets Nuclear Factor Kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways . These targets play a crucial role in the inflammatory response, making them key players in conditions such as gouty arthritis .
Mode of Action
Neoastilbin interacts with its targets by suppressing the activation of NF-κB and NLRP3 inflammasome pathways . This interaction results in a significant decrease in the secretion of key inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) .
Biochemical Pathways
The primary biochemical pathways affected by Neoastilbin are the NF-κB and NLRP3 inflammasome pathways . The suppression of these pathways leads to downstream effects such as reduced inflammation and alleviation of symptoms in conditions like gouty arthritis .
Pharmacokinetics
The pharmacokinetics of Neoastilbin involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The water solubility of Neoastilbin is 217.16 μg/mL . In simulated intestinal fluid (SIF), about 88.3% of Neoastilbin remains after 4 hours of incubation at 37 °C . The absolute bioavailability of Neoastilbin in a rat showed no significant difference with a value of 0.28% .
Result of Action
The molecular and cellular effects of Neoastilbin’s action include a significant decrease in the secretion of key inflammatory cytokines . This leads to a reduction in swelling degree and histopathological injury in conditions like gouty arthritis . Furthermore, Neoastilbin has been found to inhibit alpha-glucosidase (AG) more effectively than acarbose .
Action Environment
The action, efficacy, and stability of Neoastilbin can be influenced by environmental factors. For instance, the solubility and stability of Neoastilbin can be affected by the pH of the environment . Additionally, the extraction method can impact the bioavailability of Neoastilbin .
属性
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-MFSALPCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331828 | |
| Record name | Neoastilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neoastilbin | |
CAS RN |
54081-47-9 | |
| Record name | Neoastilbin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoastilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Neoastilbin exerts its anti-inflammatory effects by primarily targeting the TLR4/NF-κB pathway. [] It binds to TLR4 receptors, inhibiting their activation and the subsequent downstream signaling cascade. This cascade usually leads to the activation of the transcription factor NF-κB, which then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By blocking TLR4/NF-κB signaling, Neoastilbin effectively reduces the production of these pro-inflammatory mediators, thereby mitigating inflammation. [, ] Neoastilbin also demonstrates inhibitory effects on the NLRP3 inflammasome pathway, another key player in inflammatory responses. [] It suppresses the activation of the NLRP3 inflammasome, which in turn reduces the production of mature IL-1β, a potent inflammatory cytokine. []
ANone: Neoastilbin is a dihydroflavonol glycoside, specifically the (2S,3S)-stereoisomer of astilbin.
ANone: Neoastilbin has shown promising in vitro and in vivo efficacy in preclinical studies.
- In vitro: It effectively inhibits the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common macrophage cell line used to study inflammation. [] It also demonstrates strong antioxidant activity in various assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). []
- In vivo: In a mouse model of gouty arthritis induced by monosodium urate (MSU) injection, Neoastilbin significantly reduced ankle joint swelling and histopathological injury. [] It also attenuated the levels of inflammatory cytokines in both serum and joint tissues, indicating its systemic and local anti-inflammatory effects. [, ] Furthermore, in a mouse model of sepsis induced by cecal ligation puncture (CLP), Neoastilbin administration improved liver and kidney function, reduced organ damage, and suppressed inflammatory responses. []
ANone: Currently, detailed toxicological data on Neoastilbin is limited. While preclinical studies have not reported significant adverse effects, comprehensive safety evaluations, including acute and chronic toxicity studies, are needed to establish its safety profile, determine a safe dosage range, and identify any potential long-term effects.
ANone: Various analytical techniques have been employed to characterize, quantify, and monitor Neoastilbin in different matrices.
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation, identification, and quantification of Neoastilbin in plant extracts, formulations, and biological samples. [, , , , , ] This technique provides high sensitivity and selectivity for accurate analysis.
- Ultra-High Performance Liquid Chromatography (UPLC): UPLC, a more advanced version of HPLC, offers improved resolution, sensitivity, and speed of analysis. [, , ] It has been employed for the determination of Neoastilbin and its isomers in complex mixtures.
- Mass Spectrometry (MS): MS techniques, such as tandem mass spectrometry (MS/MS), are often coupled with HPLC or UPLC to provide accurate identification and structural information about Neoastilbin. [, , ] The mass-to-charge ratio (m/z) of the compound and its fragment ions are analyzed to confirm its identity.
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, plays a crucial role in the structural elucidation of Neoastilbin. [, , , , ] It provides detailed information about the compound's carbon and hydrogen atoms, allowing for the determination of its chemical structure and stereochemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



